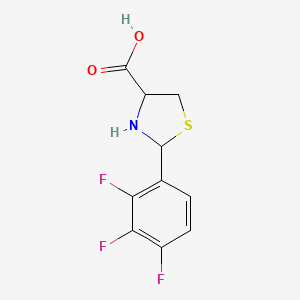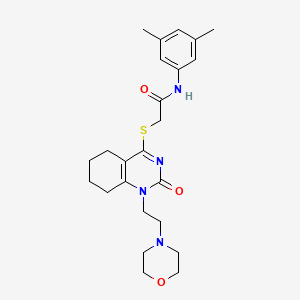
N-(3,5-dimethylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(3,5-dimethylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide" is a derivative that falls within the class of compounds known for their potential anti-cancer activity. These compounds are designed to inhibit methionine synthase (MetS), a cobalamin-dependent enzyme that is over-expressed in certain breast and prostate tumor cells. MetS plays a crucial role in the transfer of a methyl group from methyltetrahydrofolate (MTHF) to homocysteine, producing methionine, which is then used for DNA synthesis, structural proteins, and enzymes in tumor cells .
Synthesis Analysis
The synthesis of related compounds involves a multi-step process starting from anthranilic acid and aryl isothiocyanates. The process includes the formation of 4-oxo-3,4-dihydroquinazolin-2-ylthio acetamides, which are structurally similar to the compound . The synthesis typically yields a series of substituted methyl 2-(2-(4-oxo-3-aryl-3,4-dihydroquinazolin-2-ylthio)acetamido)acetates and dipeptides that mimic the substructure of MTHF. These compounds are developed using dicyclohexylcarbodiimide (DCC) and azide coupling methods of amino acid esters with carboxylic acid derivatives .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a 4-oxo-3,4-dihydroquinazolin-2-ylthio moiety, which is essential for the inhibition of MetS. The molecular structures are confirmed using various spectroscopic methods, including IR, 1H-NMR, 13C-NMR, and HR-MS spectra. These methods ensure the correct assembly of the molecular framework and the presence of the desired functional groups .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are designed to mimic the substructure of MTHF, allowing them to dock into the MTHF binding domain of MetS. The binding affinities of these inhibitors are calculated through molecular modeling studies, and their effectiveness is measured by comparing the free energies of binding to the IC50 values, which indicate the concentration required to inhibit MetS by 50% .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their structure and the presence of specific functional groups. The acetamide moiety, along with the dihydroquinazolinone and thioxothiazolidinone groups, contribute to the overall properties, such as solubility and reactivity. The cytotoxic activity of these compounds is evaluated against cancer cell lines, with one compound showing a high IC50 value of 20 µg/mL against the PC-3 cell line, indicating potent anti-cancer activity .
科学的研究の応用
Antifungal and Antimicrobial Properties
Research has shown that derivatives of N-(3,5-dimethylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide have potential antifungal and antimicrobial applications. A study identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as fungicidal agents against Candida and Aspergillus species, highlighting their broad antifungal in vitro activity against various fungi species including molds and dermatophytes. This suggests a promising avenue for developing new antifungal therapies (Bardiot et al., 2015).
Another study on a series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides revealed that most compounds in this series were active against selected microbial species, indicating their potential as antimicrobial agents (Gul et al., 2017).
Antitumor Activity
Compounds related to N-(3,5-dimethylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide have also been studied for their antitumor potential. A novel series of 3-benzyl-substituted-4(3H)-quinazolinones demonstrated broad-spectrum antitumor activity with significant potency, suggesting their utility in cancer therapy (Al-Suwaidan et al., 2016).
Structural and Spectroscopic Studies
Structural aspects of related compounds have been explored to understand their properties better. For instance, the structural aspects of two amide-containing isoquinoline derivatives were studied, leading to insights into their potential applications based on their crystal structures and fluorescence properties (Karmakar et al., 2007).
Furthermore, a comprehensive structural and vibrational study on a related compound provided insights into its molecular structure, electrostatic potential, and nonlinear optical properties, contributing to a deeper understanding of its potential applications (El-Azab et al., 2016).
特性
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[[1-(2-morpholin-4-ylethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O3S/c1-17-13-18(2)15-19(14-17)25-22(29)16-32-23-20-5-3-4-6-21(20)28(24(30)26-23)8-7-27-9-11-31-12-10-27/h13-15H,3-12,16H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEDOFZNIQBZHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCN4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

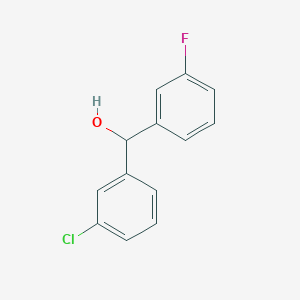
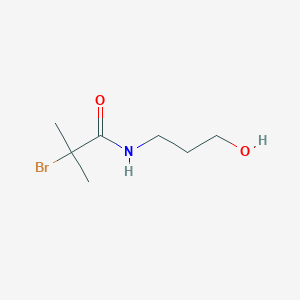
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B3016342.png)

![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one](/img/structure/B3016348.png)
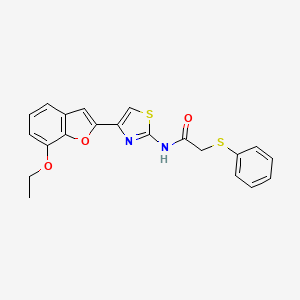
![3-chloro-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B3016350.png)
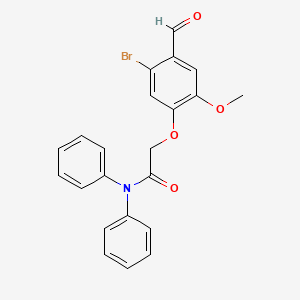


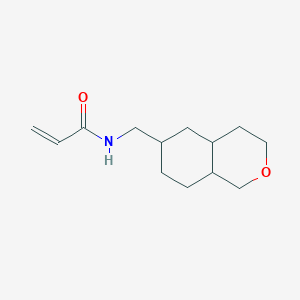
![5-Methyl-1-(4-methylphenyl)-N-[(E)-3-methylsulfonylprop-2-enyl]pyrazole-3-carboxamide](/img/structure/B3016358.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3016359.png)
